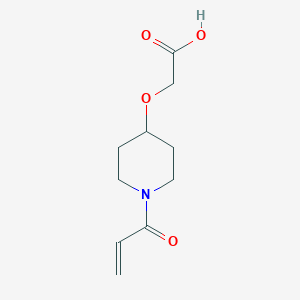

![molecular formula C19H15BrN2O3S B2363318 7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866811-68-9](/img/structure/B2363318.png)

7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. They are of great interest in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a one-pot regioselective synthesis method was used to create some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Molecular Structure Analysis

The molecular structure of these compounds is usually confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often catalyzed by various substances. For example, a copper(I) catalyzed one-pot reaction was used in the synthesis of some novel hybrids .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Applications

- Synthesis of Antifolates : Gangjee, Devraj, and Lin (1991) discussed the synthesis of 2,4-diamino-5,10-dideaza nonclassical antifolates using a 6-bromo derivative as a key intermediate for potential inhibitors of dihydrofolate reductase (Gangjee, Devraj, & Lin, 1991).

- One-Pot Synthesis for Pharmaceutical Applications : Brahmachari and Nayek (2017) demonstrated a simple, catalyst-free, one-pot synthesis of pharmaceutically interesting chromeno[2,3-d]pyrimidine derivatives (Brahmachari & Nayek, 2017).

- Molecular Modeling for Anticancer Leads : Rubim de Santana et al. (2020) conducted molecular modeling studies on chromene derivatives, suggesting their potential as leads for new anticancer drugs (Rubim de Santana et al., 2020).

Biological and Medicinal Research

- Antitubercular and Antimicrobial Activities : Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular and antimicrobial activities (Kamdar, Haveliwala, Mistry, & Patel, 2011).

- Chemosensor for Mercury Ions : Jamasbi et al. (2021) synthesized chromeno[2,3-d]pyrimidine derivatives and explored their use as chemosensors for mercury ions detection (Jamasbi, Mohammadi Ziarani, Mohajer, & Badiei, 2021).

- Anticancer Activities and Molecular Docking : Halawa et al. (2017) synthesized chromene and chromeno[2,3-d]pyrimidine derivatives, evaluating their potential as cytotoxic agents against cancer cell lines (Halawa et al., 2017).

Synthesis and Chemical Characterization

- Novel Synthesis Methods : Karimi, Davoodnia, and Pordel (2018) developed new methods for synthesizing 3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones (Karimi, Davoodnia, & Pordel, 2018).

- Microwave-Assisted Synthesis : Bouattour et al. (2017) reported the microwave-assisted synthesis of chromeno[2,3-d]pyrimidine-2(5H)-thione derivatives, exploring their biological activities (Bouattour et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O3S/c1-23-15-5-3-4-12(16(15)24-2)17-21-18-13(19(26)22-17)9-10-8-11(20)6-7-14(10)25-18/h3-8H,9H2,1-2H3,(H,21,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXKOFDUBHUVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)

![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)

![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)

![1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2363241.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)

![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)

![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)

![3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2363254.png)

![3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2363256.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2363257.png)

![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)